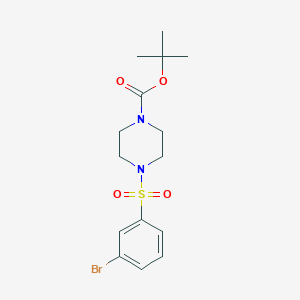

4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-(3-bromophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-7-9-18(10-8-17)23(20,21)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBBZQADAOTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670684 | |

| Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937014-80-7 | |

| Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 937014-80-7, is a compound of interest due to its potential biological activities. This compound features a piperazine ring, which is commonly associated with various pharmacological effects. The presence of the bromobenzenesulfonyl moiety may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : C₁₅H₂₁BrN₂O₄S

- Molecular Weight : 405.31 g/mol

- Structure : The compound contains a piperazine core substituted with a bromobenzenesulfonyl group and a tert-butyl ester.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including those similar to 4-(3-Bromo-benzenesulfonyl)-piperazine derivatives, exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 12 |

Enzyme Inhibition

The piperazine moiety is known to interact with various enzymes, particularly in the context of neurotransmitter systems. Compounds containing piperazine have been studied for their ability to inhibit serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia .

Case Studies

- Study on Structure-Activity Relationship (SAR) : A study focusing on the SAR of piperazine derivatives highlighted that substituents on the piperazine ring significantly affect biological activity. The introduction of electron-withdrawing groups like bromine enhances receptor binding affinity .

- Antibacterial Screening : In a comparative study, several derivatives of piperazine were screened for antibacterial activity using the agar disc diffusion method. The results indicated that compounds with sulfonamide groups showed enhanced activity against Gram-negative bacteria compared to their non-sulfonamide counterparts .

Scientific Research Applications

Pharmacological Applications

1.1 Modulators of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that derivatives of piperazine, including 4-(3-bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester, serve as promising modulators of FAAH. This enzyme is crucial in the degradation of endocannabinoids, which are involved in pain modulation and anxiety regulation. Compounds that inhibit FAAH can enhance the levels of these endocannabinoids, thereby providing therapeutic benefits for conditions such as chronic pain and anxiety disorders .

1.2 Treatment of Inflammatory Diseases

The compound has been studied for its anti-inflammatory properties. It shows potential in the treatment of various inflammatory diseases by modulating signaling pathways involved in inflammation. Specifically, it may influence cytokine production and immune cell activation, making it a candidate for further research in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Chemical Synthesis

2.1 Synthetic Pathways

The synthesis of 4-(3-bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves several steps:

- Starting Materials: The synthesis begins with piperazine derivatives and 3-bromobenzenesulfonyl chloride.

- Reaction Conditions: The reaction is generally carried out under basic conditions to facilitate the formation of the sulfonamide bond.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays .

Case Studies and Research Findings

Comparison with Similar Compounds

4-(4-Nitrophenylsulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

- Substituent : 4-Nitrophenylsulfonyl (electron-withdrawing nitro group).

- Synthesis : Prepared via sulfonylation of tert-butyl piperazine-1-carboxylate with 4-nitrobenzenesulfonyl chloride in acetonitrile with K₂CO₃ .

- Applications : Intermediate for kinase inhibitors; nitro group may be reduced to an amine for further functionalization.

4-(6-Bromopyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester

- Substituent : 6-Bromopyridin-3-yl (heteroaromatic bromine).

- Synthesis : Formed via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 5-bromo-2-nitropyridine in CH₃CN with DIPEA .

- Applications : Precursor for nicotinic acetylcholine receptor ligands (e.g., α4β2 subtype) due to pyridine’s bioisosteric properties .

4-(4-Bromo-2-fluorophenylsulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

- Substituent : 4-Bromo-2-fluorophenylsulfonyl (halogenated aryl).

- Key Differences: Fluorine’s electronegativity enhances binding affinity in some targets (e.g., enzymes) compared to non-fluorinated analogs.

- Synthesis : Similar sulfonylation strategy using 4-bromo-2-fluorobenzenesulfonyl chloride .

- Applications : Used in protease inhibitor development; fluorine improves metabolic stability.

Research Findings and Challenges

- Synthetic Challenges : Low yields (e.g., 12% for 4-(1-m-tolyl-ethyl) analog) due to steric hindrance or competing side reactions .

- Stability : Tert-butyl carbamate is acid-labile, requiring careful handling during deprotection .

- Biological Data Gap: Limited direct activity data for the target compound; most studies focus on downstream derivatives.

Preparation Methods

Synthesis of Piperazine-1-carboxylic Acid tert-Butyl Ester

Reagents and conditions:

Piperazine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to neutralize the generated acid. The reaction is typically conducted at room temperature or slightly elevated temperatures (20–40 °C).Reaction mechanism:

The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of Boc anhydride, leading to carbamate formation and release of a tert-butyl carbonate byproduct.Outcome:

This yields the Boc-protected piperazine, which is stable under subsequent reaction conditions.

Sulfonylation with 3-Bromobenzenesulfonyl Chloride

Reagents and conditions:

The Boc-protected piperazine is reacted with 3-bromobenzenesulfonyl chloride in an aprotic solvent such as dichloromethane or toluene. A base such as triethylamine or pyridine is used to absorb the hydrochloric acid formed during the reaction.Temperature:

The reaction is typically carried out at 0 °C to room temperature to control reactivity and minimize side reactions.Reaction mechanism:

The sulfonyl chloride electrophile reacts with the nucleophilic nitrogen of the Boc-protected piperazine, forming the sulfonamide bond and releasing HCl, which is scavenged by the base.

Purification and Characterization

Purification:

The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).Characterization:

The product is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Data Table Summarizing Typical Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | Piperazine, Boc anhydride, triethylamine | 20–40 °C | DCM or toluene | Stir 2–4 h until completion |

| 2 | Sulfonylation | 3-Bromobenzenesulfonyl chloride, triethylamine | 0–25 °C | DCM or toluene | Slow addition of sulfonyl chloride |

| 3 | Purification & Analysis | Silica gel chromatography | Ambient | Solvent gradient | Confirm purity by NMR, MS |

Research Findings and Alternative Methods

Alternative sulfonylation methods:

Some literature reports the use of alternative bases such as pyridine or sodium carbonate salts to improve yields and reduce side reactions during sulfonylation.Solvent choice impact:

Aromatic hydrocarbons like toluene have been reported to provide better solubility and reaction control compared to chlorinated solvents in similar piperazine sulfonylation reactions.Scale-up considerations:

For larger scale synthesis, maintaining low temperature during sulfonyl chloride addition is crucial to avoid decomposition and side product formation.Purity and yield optimization: Reaction time and stoichiometry adjustments are important for maximizing yield and minimizing impurities. Use of freshly distilled solvents and high-purity reagents is recommended.

Q & A

Basic: What are the common synthetic routes for preparing 4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester, and what reaction conditions are typically employed?

Methodological Answer:

The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

Piperazine Protection : Introducing the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in THF or DCM .

Sulfonylation : Reacting Boc-protected piperazine with 3-bromobenzenesulfonyl chloride in the presence of a base (e.g., Et₃N or DIPEA) in anhydrous DCM or DMF .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.

Key conditions: inert atmosphere (N₂/Ar), controlled temperature (0–25°C), and moisture-free solvents to avoid hydrolysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ with characteristic isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

Advanced: How can researchers optimize the yield of this compound when scaling up synthesis, particularly addressing challenges in purification and byproduct formation?

Methodological Answer:

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd₂(dba)₃) for coupling steps, ensuring precise stoichiometry to minimize side reactions .

- Solvent Selection : Anhydrous DMF or toluene improves solubility of intermediates, reducing precipitation during sulfonylation .

- Purification : Employ gradient elution in flash chromatography (e.g., hexane → EtOAc) or automated systems (e.g., Biotage) for large-scale separation. For persistent byproducts (e.g., des-bromo derivatives), iterative recrystallization in EtOH/water may be required .

Advanced: In medicinal chemistry applications, how does the bromobenzenesulfonyl group influence the biological activity of derived compounds, and what strategies are used to modify this moiety for enhanced efficacy?

Methodological Answer:

- Role of Bromobenzenesulfonyl : The sulfonyl group enhances binding to target proteins (e.g., kinases) via hydrogen bonding, while bromine serves as a leaving group for subsequent functionalization (e.g., Suzuki coupling) .

- Modification Strategies :

Data Contradiction: When encountering discrepancies in reported synthetic yields for this compound, what methodological factors should be investigated to resolve such inconsistencies?

Methodological Answer:

- Catalyst Activity : Verify catalyst batch consistency (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligand effects (e.g., BINAP vs. XPhos) .

- Reaction Atmosphere : Ensure strict inert conditions (N₂/Ar); trace O₂ or moisture can deactivate catalysts or hydrolyze intermediates .

- Temperature Control : Exothermic sulfonylation requires precise cooling (0–5°C) to prevent thermal decomposition .

Safety: What specific safety precautions are recommended when handling this compound, particularly concerning its brominated and sulfonyl components?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of sulfonyl chloride vapors .

- Waste Management : Collect brominated byproducts in halogenated waste containers. Neutralize residual sulfonyl chlorides with NaHCO₃ before disposal .

- Emergency Protocols : In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced: What are the common side reactions observed during the synthesis of this compound, and how can they be minimized or controlled?

Methodological Answer:

- Des-Bromo Byproduct : Caused by premature debromination during sulfonylation. Mitigate by using excess 3-bromobenzenesulfonyl chloride and avoiding prolonged heating .

- Ester Hydrolysis : Hydrolysis of the tert-butyl ester under acidic/basic conditions. Use anhydrous solvents and avoid aqueous workup until final deprotection .

- Piperazine Ring Oxidation : Occurs with strong oxidants (e.g., KMnO₄). Substitute with milder reagents (e.g., NaIO₄) if oxidation is required .

Application: How is this compound utilized as an intermediate in the synthesis of kinase inhibitors such as Palbociclib, and what key structural features make it suitable for this role?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.